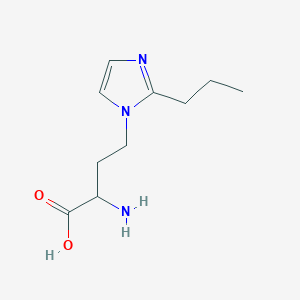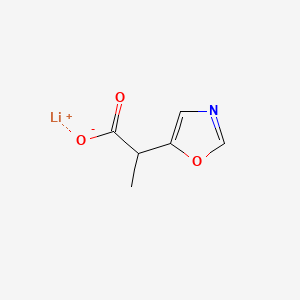
Lithium 2-(oxazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-(oxazol-5-yl)propanoate is a chemical compound that features a lithium cation and an oxazole ring substituted at the 5-position with a propanoate group. Oxazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(oxazol-5-yl)propanoate typically involves the reaction of oxazole derivatives with lithium salts under controlled conditions. One common method is the reaction of 2-(oxazol-5-yl)propanoic acid with lithium hydroxide in an aqueous medium, followed by purification to obtain the desired lithium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxazole ring or the propanoate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the propanoate group are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
Lithium 2-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, leveraging the biological activities of oxazole derivatives.
作用機序
The mechanism of action of lithium 2-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects. The lithium cation can also play a role in stabilizing the compound and enhancing its biological activity .
類似化合物との比較
2-(oxazol-5-yl)propanoic acid: The parent acid form of the compound.
Lithium oxazole: A simpler oxazole derivative with lithium.
Oxazole derivatives: Various compounds with different substituents on the oxazole ring.
Uniqueness: Lithium 2-(oxazol-5-yl)propanoate is unique due to the combination of the oxazole ring and the lithium cation, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H6LiNO3 |
|---|---|
分子量 |
147.1 g/mol |
IUPAC名 |
lithium;2-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C6H7NO3.Li/c1-4(6(8)9)5-2-7-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChIキー |
OFBAHQQPJWAAQO-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C1=CN=CO1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


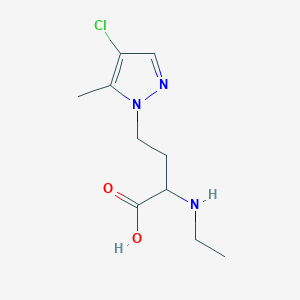
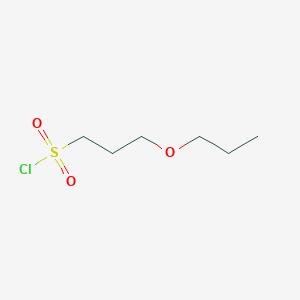
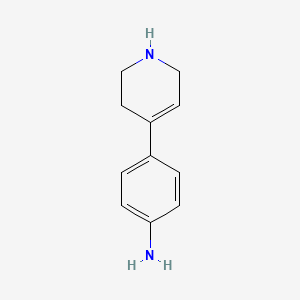

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)
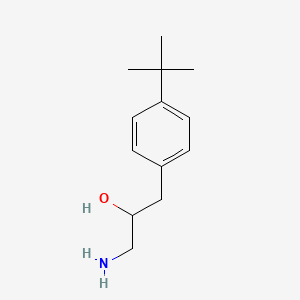
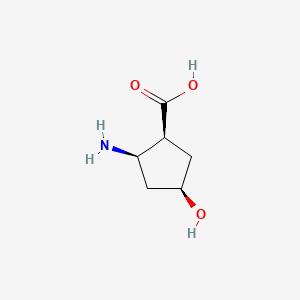
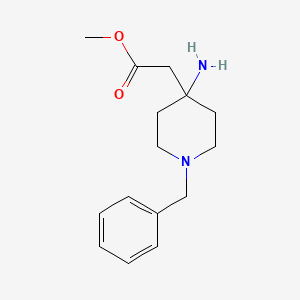
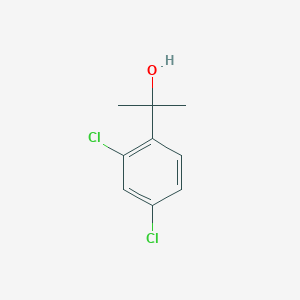
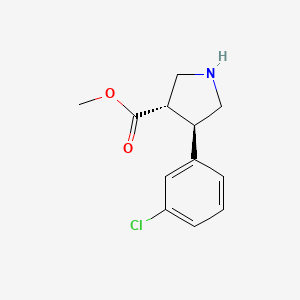
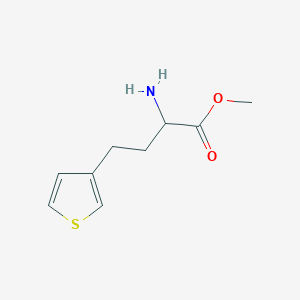

![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
